molecular formula C11H11F3O3 B15058501 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B15058501
M. Wt: 248.20 g/mol
InChI Key: PWFUWMUKLQSXGQ-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydrobenzofuran core substituted with a methyl group at position 3 and a trifluoromethyl (CF₃) group at position 4. This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly those leveraging trifluoromethyl groups for enhanced metabolic stability and lipophilicity .

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H11F3O3/c1-5-7-3-2-6(11(12,13)14)4-8(7)17-9(5)10(15)16/h6H,2-4H2,1H3,(H,15,16)

InChI Key

PWFUWMUKLQSXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1CCC(C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

  • Structure : Shares the tetrahydrobenzofuran core and trifluoromethyl group but differs in the ester functional group (ethyl ester vs. carboxylic acid) and a ketone at position 4 .
  • Molecular Weight : 290.24 g/mol (vs. 274.21 g/mol for the carboxylic acid, assuming similar substituents).
  • Applications : Likely serves as a synthetic precursor or prodrug, with the ester group offering improved lipophilicity for membrane permeability compared to the carboxylic acid form .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structure : Contain a triazine ring and sulfonylurea bridge (e.g., metsulfuron methyl ester: C₁₄H₁₅N₅O₆S) .
  • Functional Groups : Sulfonamide and triazine moieties enable herbicidal activity via acetolactate synthase inhibition.
  • Key Differences : Lack the tetrahydrobenzofuran core and trifluoromethyl group, but share the methyl ester functionalization for enhanced bioavailability .

Imidazopyridine Derivatives (e.g., 3-Ethylsulfonyl-6-iodo-2-[3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine)

  • Structure : Imidazo[4,5-b]pyridine core with trifluoromethyl and ethylsulfonyl groups .
  • Applications : Patent data suggests use in pharmaceuticals or agrochemicals, leveraging the CF₃ group for electronic effects and stability.
  • Key Differences : Heterocyclic imidazopyridine vs. benzofuran systems, resulting in distinct conformational and electronic properties .

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid Tetrahydrobenzofuran Carboxylic acid, CF₃, methyl ~274.21 (estimated) Agrochemical intermediates, pharmaceuticals
Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate Tetrahydrobenzofuran Ethyl ester, CF₃, ketone 290.24 Synthetic precursor
Metsulfuron methyl ester Triazine-sulfonylurea Methyl ester, sulfonamide, triazine 381.36 Herbicide (ALS inhibitor)
Imidazopyridine derivatives Imidazo[4,5-b]pyridine CF₃, ethylsulfonyl, iodo Varies (~400–450) Pharmaceuticals, agrochemicals

Key Research Findings

  • Trifluoromethyl Group Impact: The CF₃ group in the target compound and analogs enhances electron-withdrawing effects, improving resistance to metabolic degradation compared to non-fluorinated analogs .
  • Functional Group Trade-offs : Carboxylic acid derivatives exhibit higher water solubility but lower membrane permeability than ester analogs, influencing their application scope (e.g., herbicides vs. systemic pharmaceuticals) .

Biological Activity

3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS No. 762240-92-6) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them suitable for various applications in medicinal chemistry.

The molecular formula of this compound is C11H10F3O2C_{11}H_{10}F_3O_2 with a molecular weight of 228.60 g/mol. The compound features a tetrahydrofuran ring which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₀F₃O₂
Molecular Weight228.60 g/mol
CAS Number762240-92-6

Antimicrobial Properties

Research indicates that derivatives of trifluoromethyl compounds exhibit significant antimicrobial activity. A study demonstrated that the presence of the trifluoromethyl group enhances the compound's ability to inhibit bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Activity

Recent investigations into neuroprotective properties have highlighted the compound's ability to reduce oxidative stress in neuronal cells. The presence of the trifluoromethyl group contributes to enhanced antioxidant activity, which may protect against neurodegenerative conditions .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial potential.
  • Inflammation Modulation :
    In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly lowered levels of TNF-alpha and IL-6 in treated mice compared to controls (p < 0.05). This suggests that the compound may serve as an effective anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with tetrahydrobenzofuran precursors. For example, tetrahydrobenzofuran derivatives can be functionalized via nucleophilic substitution or cyclization reactions. A validated approach includes using carbazolyldiamine and tetrachloromonospirophosphazene in THF with triethylamine as a base, followed by column chromatography for purification . Modifications may involve adjusting reaction time (e.g., 3 days at room temperature) or solvent systems to optimize yield.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR/IR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the benzofuran backbone and trifluoromethyl group. IR can verify carboxylic acid C=O stretches (~1700 cm1^{-1}). Discrepancies between experimental and theoretical spectra (e.g., shifts in aromatic protons) should be resolved via computational validation (DFT calculations) .
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (refer to supplementary protocols in ) provides bond lengths and angles, critical for validating stereochemistry .

Q. What are common functional group transformations applicable to this compound?

  • Methodological Answer : The carboxylic acid group can undergo esterification (e.g., with ethyl chloroformate) or amidation. For instance, ethyl esters of similar tetrahydrobenzofuran-carboxylic acids are synthesized via esterification under acidic conditions (H2_2SO4_4, ethanol) . The trifluoromethyl group is typically inert under mild conditions but may participate in radical reactions under UV irradiation.

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectral data be systematically addressed?

  • Methodological Answer : Discrepancies (e.g., 13C^{13}\text{C} NMR chemical shifts differing by 2–5 ppm) often arise from solvent effects or conformational flexibility. To resolve these:
  • Perform variable-temperature NMR to assess dynamic effects.
  • Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for THF) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What strategies improve the compound’s stability under aqueous or oxidative conditions?

  • Methodological Answer :
  • Aqueous Stability : Conduct pH-dependent stability studies. The carboxylic acid group may protonate/deprotonate, affecting solubility. Buffered solutions (pH 4–7) are recommended for long-term storage.
  • Oxidative Stability : Add antioxidants (e.g., BHT) or store under inert gas (N2_2). Monitor degradation via HPLC with UV detection at λ = 254 nm .

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The -CF3_3 group is electron-withdrawing, which polarizes adjacent bonds and enhances electrophilicity. In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), this group may reduce reaction rates due to steric hindrance. Use bulky ligands (e.g., SPhos) to mitigate this. Kinetic studies (monitored by 19F^{19}\text{F} NMR) can quantify electronic effects .

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